

The Myristoyl Code: A Technical Guide to N-Myristylation in Intracellular Signaling

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Abstract

N-myristylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is a critical lipid modification that orchestrates the subcellular localization and function of a plethora of proteins involved in vital intracellular signaling pathways. This modification, catalyzed by N-myristoyltransferase (NMT), acts as a molecular switch, dictating the membrane association and protein-protein interactions of key signaling molecules. Dysregulation of myristylation is increasingly implicated in numerous pathologies, including cancer and inflammatory diseases, highlighting NMT as a promising therapeutic target. This in-depth technical guide delineates the core intracellular signaling pathways profoundly influenced by myristylation, presenting quantitative data on its functional impact, detailed experimental methodologies for its investigation, and visual representations of the signaling cascades.

The Central Role of Myristylation in Src Family Kinase (SFK) Signaling

The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Their proper localization to cellular membranes is an absolute prerequisite for their function, a process governed by N-myristylation.

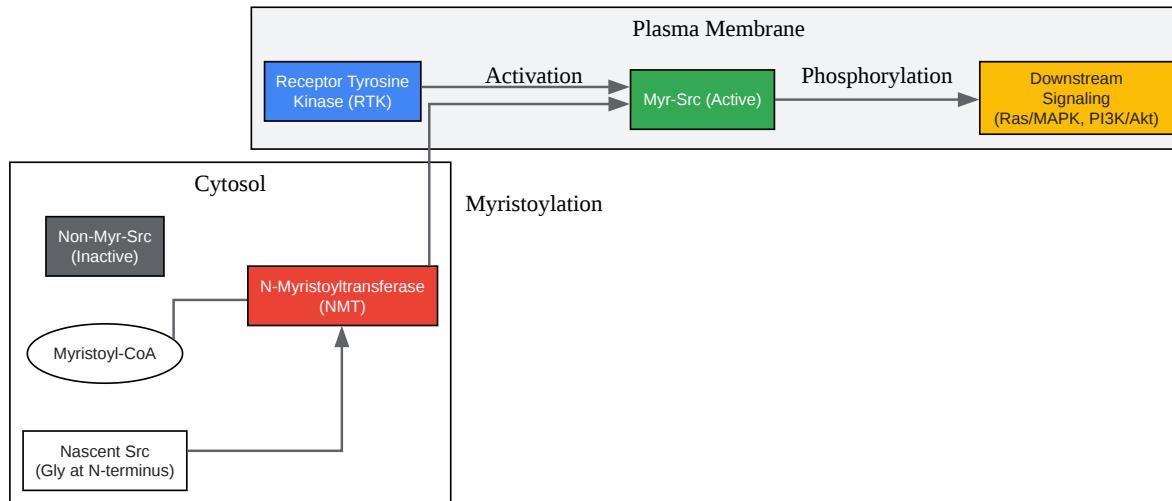
The prototypical SFK member, c-Src, undergoes co-translational myristoylation at its N-terminal glycine residue. This lipid anchor, in concert with a stretch of basic amino acids in the SH4 domain, facilitates the tethering of c-Src to the inner leaflet of the plasma membrane. This localization is indispensable for c-Src to engage with its upstream activators and downstream substrates, thereby propagating signals from various growth factor and integrin receptors.

Inhibition of myristoylation, either through site-directed mutagenesis of the N-terminal glycine (G2A mutant) or via pharmacological inhibition of NMT, results in a cytosolic and inactive form of c-Src, abrogating its oncogenic potential.[\[1\]](#)[\[2\]](#)

Quantitative Impact of Myristoylation on c-Src

Parameter	Effect of Myristoylation	Quantitative Data	Reference(s)
Protein Localization	Essential for membrane association	Non-myristoylated (G2A) c-Src is predominantly cytosolic.	[3]
Kinase Activity	Positive regulation	Non-myristoylated c-Src exhibits reduced kinase activity.	[3]
Protein Stability	Regulates ubiquitination and degradation	Non-myristoylated c-Src shows enhanced stability, with 4- to 6-fold higher expression levels.	[3]
Oncogenic Transformation	Required for cellular transformation	Non-myristoylated forms of Src are unable to induce cellular transformation.	[4]

Signaling Pathway Diagram: Myristoylation-Dependent Src Activation



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Myristylation-dependent localization and activation of c-Src.

G-Protein Signaling: A Reliance on Myristylation for Membrane Anchoring

Heterotrimeric G-proteins, composed of α , β , and γ subunits, are crucial molecular switches that transmit signals from G-protein coupled receptors (GPCRs) to intracellular effectors. The membrane localization of the $G\alpha$ subunit is a key determinant of its ability to interact with GPCRs and is facilitated by myristylation.

Several $G\alpha$ subunits, particularly those of the Gi/o family, are N-myristoylated. This lipid modification significantly increases the affinity of the $G\alpha$ subunit for the $G\beta\gamma$ dimer, promoting the formation of the inactive heterotrimer.^[5] The myristoyl group, along with the prenyl group on the $G\gamma$ subunit, acts to anchor the entire G-protein complex to the plasma membrane, positioning it for activation by a ligand-bound GPCR. Upon activation and GTP binding, the $G\alpha$ subunit dissociates from the $G\beta\gamma$ dimer, and its myristoyl group contributes to its continued,

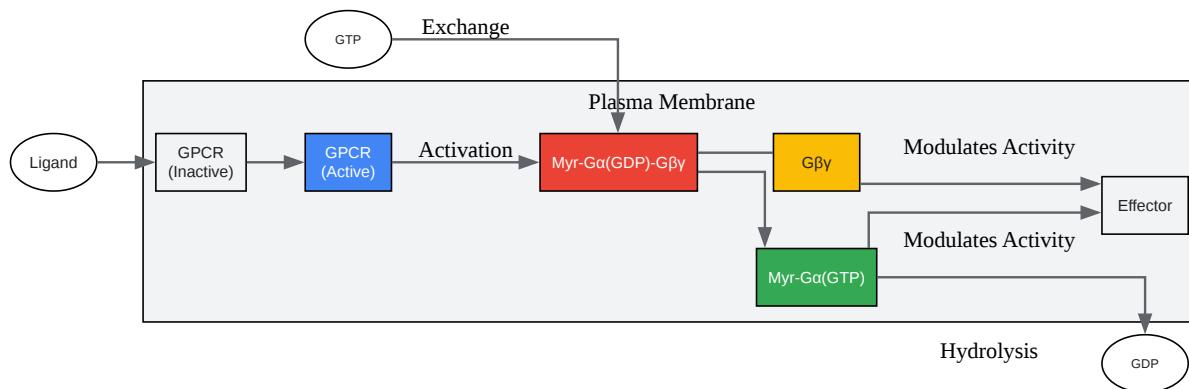
albeit more transient, association with the membrane as it interacts with downstream effectors.

[1]

Quantitative Impact of Myristoylation on G α Subunits

Parameter	Effect of Myristoylation	Quantitative Data	Reference(s)
Affinity for G β γ	Increases affinity	Non-myristoylated G α α has a clearly reduced affinity for G β γ .	[5]
Membrane Association	Promotes membrane localization	Myristoylation of G α α is essential for its membrane attachment.	[6]
Receptor Coupling	Enhances interaction with GPCRs	Myristoylation of G α $i1$ affects receptor-mediated changes in its N-terminus.	[1]

Signaling Pathway Diagram: Myristoylation in G-Protein Cycling



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The role of myristoylation in the G-protein cycle at the plasma membrane.

Apoptosis: A Post-Translational Myristoylation Switch for Pro-Apoptotic Signaling

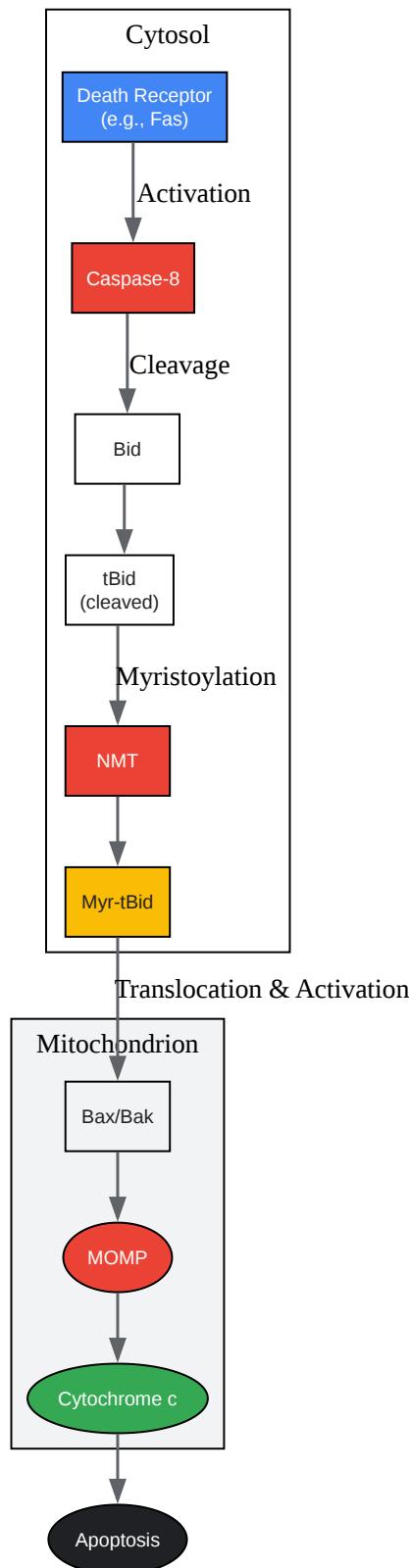
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Myristoylation plays a critical and unique role in this pathway, often occurring post-translationally to activate pro-apoptotic proteins.

A key example is the BH3-only protein Bid. In healthy cells, Bid resides in the cytosol. Upon the initiation of the extrinsic apoptotic pathway, caspase-8 cleaves Bid, exposing a previously internal glycine residue at the N-terminus of the larger C-terminal fragment, tBid.[3][7] This newly exposed glycine is then a substrate for NMT, leading to the post-translational myristoylation of tBid. The myristoylated tBid translocates to the mitochondrial outer membrane, where it promotes the oligomerization of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, a key event in the apoptotic cascade.[8][9]

Quantitative Impact of Myristoylation on Bid

Parameter	Effect of Myristoylation	Quantitative Data	Reference(s)
Subcellular Localization	Induces mitochondrial targeting	Myristoylation enables the targeting of tBid to mitochondrial membranes.	[8]
Pro-apoptotic Activity	Enhances activity	Myristoylation enhances Bid-induced cytochrome c release and cell death.	[2][8]
Cytochrome c Release	Potentiates release	Myristoylated tBid is more effective at inducing cytochrome c release from isolated mitochondria.	[10]

Signaling Pathway Diagram: Post-Translational Myristoylation of Bid in Apoptosis



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Myristoylation of tBid as a critical step in apoptosis.

Immune Signaling: Myristoylation as a Gatekeeper for TLR4 Signal Transduction

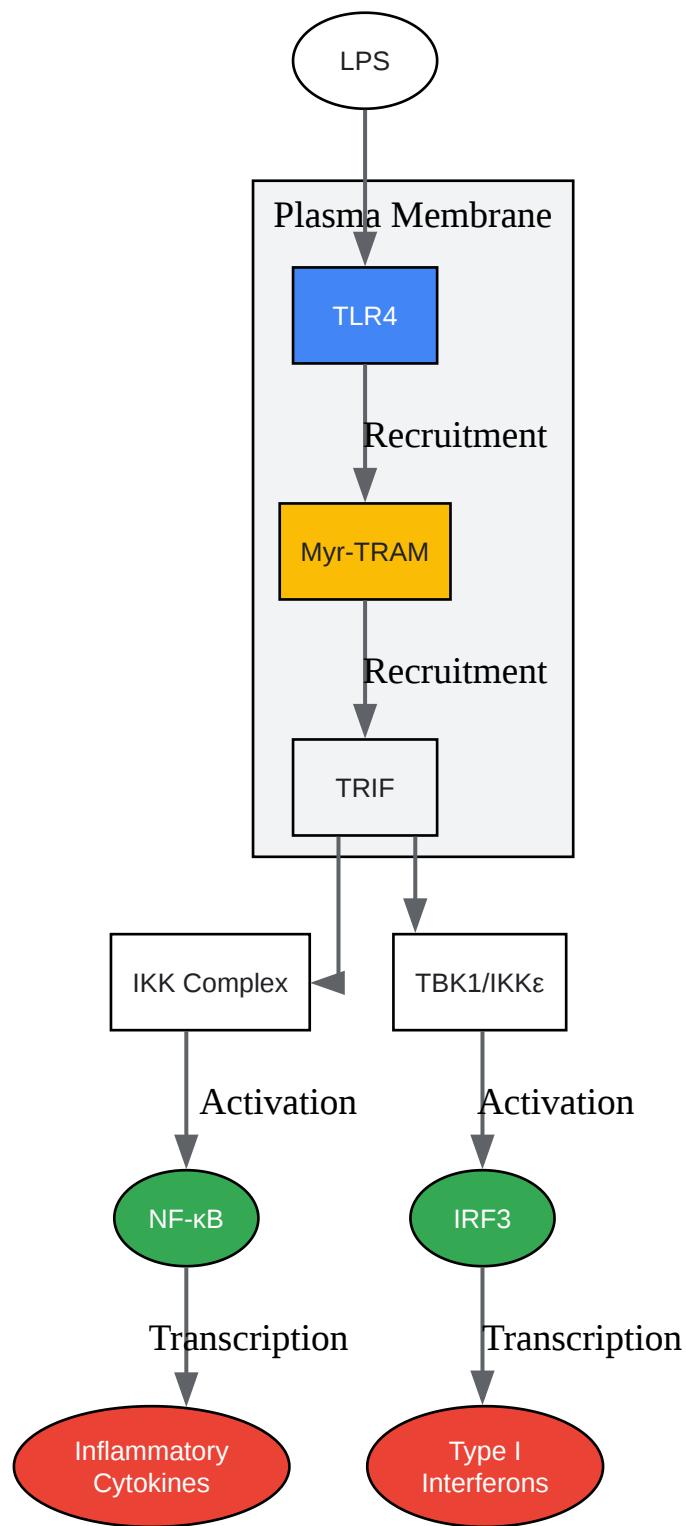
The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors, such as Toll-like receptors (TLRs). TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiates a potent inflammatory response through a signaling cascade that is critically dependent on myristoylation.

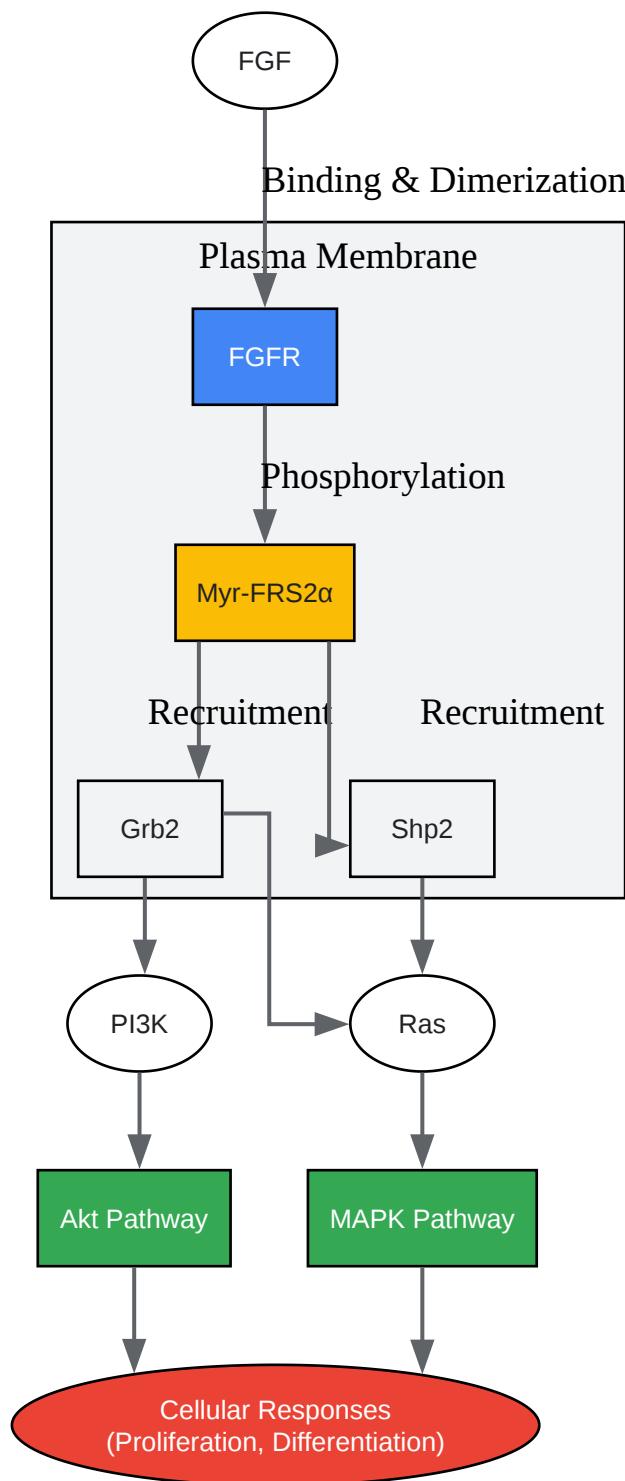
The adaptor protein TRAM (TRIF-related adaptor molecule) is essential for the MyD88-independent signaling pathway downstream of TLR4, which leads to the activation of the transcription factors NF- κ B and IRF3. Myristoylation of TRAM at its N-terminal glycine is required for its localization to the plasma membrane, where it can be recruited to the activated TLR4 receptor complex.^{[11][12]} The non-myristoylated TRAM (G2A mutant) remains in the cytosol and is unable to mediate TLR4 signaling.^[11] Following its recruitment to TLR4, TRAM facilitates the recruitment of another adaptor, TRIF, initiating the downstream signaling cascade that results in the production of type I interferons and inflammatory cytokines.^[13]

Quantitative Impact of Myristoylation on TRAM

Parameter	Effect of Myristoylation	Quantitative Data	Reference(s)
Subcellular Localization	Essential for plasma membrane localization	TRAM-G2A mutant is cytosolic.	[11]
NF- κ B Activation	Required for activation	Overexpression of TRAM-G2A fails to elicit NF- κ B signaling.	[11]
IRF3 Activation	Required for activation	Overexpression of TRAM-G2A fails to elicit IRF3 signaling.	[11]
LPS Response	Essential for cellular response to LPS	TRAM-G2A cannot reconstitute LPS responses in TRAM-deficient macrophages.	[11]

Signaling Pathway Diagram: Myristoylation-Dependent TLR4 Signaling via TRAM





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